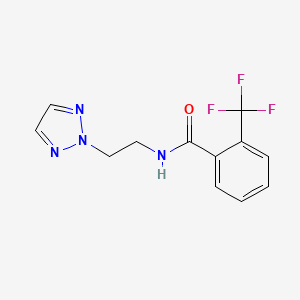

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and a 1,2,3-triazole moiety linked via an ethyl spacer. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring offers hydrogen-bonding and π-π stacking capabilities, critical for biological interactions . The compound’s synthesis likely involves C-N coupling reactions under catalytic conditions, similar to methods reported for related triazolylbenzamides .

Properties

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O/c13-12(14,15)10-4-2-1-3-9(10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFXFMLRWIOHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Triazole to the Benzamide: The triazole ring is then linked to the benzamide via an ethyl spacer, which can be introduced through a nucleophilic substitution reaction.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.

Reduction: The benzamide group can be reduced to an amine under reducing conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Amino derivatives of the benzamide.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Triazole derivatives have been widely studied for their antimicrobial properties. The incorporation of the trifluoromethyl group may enhance the efficacy of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide against various pathogens.

- Anticancer Potential : Research indicates that compounds with triazole structures often exhibit cytotoxic effects against cancer cell lines. This compound could be evaluated for its potential as an anticancer agent .

- Agricultural Chemistry

-

Material Science

- Polymer Chemistry : The unique properties of trifluoromethyl groups can be exploited in creating advanced materials with specific thermal and chemical resistances. Research into polymer composites incorporating this compound could yield materials with enhanced performance characteristics.

Case Studies

Recent studies have explored the biological activities of triazole derivatives similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide:

- A study demonstrated that triazole-based compounds exhibited significant cytotoxicity against breast cancer cell lines. This suggests that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide may also possess similar properties worth investigating further .

- Another research focused on the synthesis of related triazole compounds showed promising results in terms of antimicrobial activity against resistant bacterial strains. This reinforces the potential application of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide in combating infectious diseases .

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Functional Insights

- Trifluoromethyl Position : The 2-CF₃ group in the target compound creates a strong electron-withdrawing effect, polarizing the benzamide ring and enhancing binding to electron-rich targets (e.g., enzymes or receptors) compared to analogs with CF₃ at other positions (e.g., flutolanil’s 3-substituent) .

- Triazole vs. Thiazole/Isoxazole : The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms for hydrogen bonding, unlike thiazole (one N, one S) or isoxazole (one N, one O). This may improve target selectivity in biological systems .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound that has garnered interest due to its unique structural features, including a trifluoromethyl group and a 1,2,3-triazole moiety. These characteristics suggest potential biological activities, although specific data on its biological effects remain limited.

Structural Overview

The compound consists of:

- Triazole Ring : Known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antitumor agents.

- Trifluoromethyl Group : Enhances the stability and reactivity of the compound due to its strong electron-withdrawing properties.

This unique arrangement contributes to its potential biological activities, although current literature lacks extensive empirical data regarding its specific mechanisms or efficacy.

Potential Biological Activities

While direct studies on N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide are scarce, related compounds with similar structural motifs have been investigated for various biological activities:

- Antimicrobial Activity : Compounds containing triazole rings have been reported to exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit fungal growth and possess antibacterial effects against various pathogens .

- Antitumor Effects : Research has indicated that triazole-containing compounds can induce apoptosis in cancer cells. For example, studies on structurally related triazole derivatives have demonstrated their ability to inhibit tumor cell proliferation in vitro .

- Endoplasmic Reticulum Stress Protection : A study highlighted the protective effects of triazole derivatives against pancreatic β-cell dysfunction induced by ER stress. This suggests that compounds with similar scaffolds may offer therapeutic potential in diabetes management .

Table 1: Comparative Analysis of Triazole Derivatives

Research Insights

- Synthesis and Structure-Activity Relationship (SAR) : Research indicates that modifications to the triazole ring can significantly affect biological activity. For example, replacing the triazole with other functional groups has led to improved solubility and potency in β-cell protective activities .

- Mechanism of Action : While the exact mechanism for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide remains unclear, it is hypothesized that the triazole ring may interact with specific biological targets involved in cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.